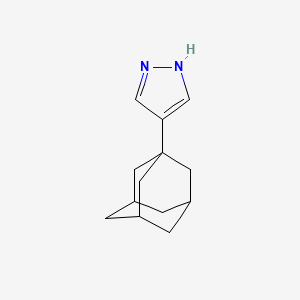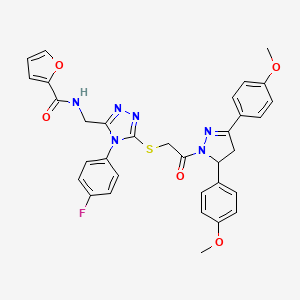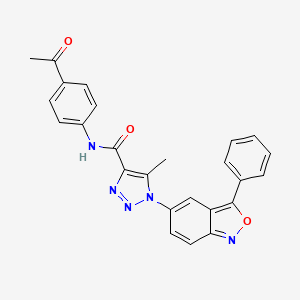![molecular formula C18H17BrN2O2 B11454920 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11454920.png)
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a pyrazole ring, and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves multi-step organic reactions One common method starts with the bromination of phenyl derivatives to introduce the bromine atom
Bromination: The initial step involves the bromination of a phenyl derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclization: The brominated intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring. This step often requires heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can interact with active sites through hydrogen bonding or π-π interactions. The ethoxyphenol moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A simpler brominated phenyl derivative.
5-methyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative with a carboxylic acid group.
2-ethoxyphenol: A phenolic compound with an ethoxy group.
Uniqueness
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C18H17BrN2O2/c1-3-23-14-8-9-15(16(22)10-14)18-17(11(2)20-21-18)12-4-6-13(19)7-5-12/h4-10,22H,3H2,1-2H3,(H,20,21) |
InChI Key |
FMGIPMRSROEOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11454844.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11454848.png)
![ethyl 6-(3-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454855.png)
![2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11454862.png)

![Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454870.png)
![Ethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11454879.png)
![N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11454890.png)

![3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoic acid](/img/structure/B11454900.png)
![Propan-2-yl 2-methyl-4-(4-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454902.png)
![ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454905.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11454907.png)
